

Minimizing off-target effects of Felypressin Acetate in cellular assays

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Compound of Interest

Compound Name: Felypressin Acetate

Cat. No.: B15604378

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Technical Support Center: Felypressin Acetate in Cellular Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **Felypressin Acetate** in cellular assays, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is **Felypressin Acetate** and what is its primary mechanism of action?

A1: **Felypressin Acetate** is a synthetic nonapeptide analogue of the hormone vasopressin.[1] [2] Its primary mechanism of action is as a selective agonist for the vasopressin V1a receptor (V1aR), a G protein-coupled receptor (GPCR).[1][3]

Q2: What is the signaling pathway activated by **Felypressin Acetate** binding to the V1a receptor?

A2: The V1a receptor is coupled to the Gq/11 family of G proteins.[2] Upon agonist binding, this activates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), which is a key second messenger that can be measured in cellular assays.[2]

Q3: What are the potential off-target receptors for **Felypressin Acetate**?

A3: Due to its structural similarity to vasopressin and oxytocin, **Felypressin Acetate** has the potential to interact with other vasopressin receptor subtypes (V1b and V2) and the oxytocin receptor (OTR).[2][4] While it is selective for V1a, high concentrations may lead to activation of these off-target receptors.[2]

Q4: How can I quantitatively assess the selectivity of **Felypressin Acetate**?

A4: Selectivity can be determined by comparing the binding affinities (K_i) and functional potencies (EC_{50}) of **Felypressin Acetate** across the target (V1aR) and potential off-target receptors (V1bR, V2R, OTR). A significantly higher affinity and potency for V1aR indicates selectivity. This is typically achieved through competitive binding assays and functional assays such as calcium flux or cAMP accumulation assays.[2]

Q5: What are the appropriate cellular assays to measure the activity of **Felypressin Acetate** on its on-target and potential off-target receptors?

A5:

- V1a and Oxytocin Receptors (Gq-coupled): Intracellular calcium mobilization assays are ideal for measuring the activation of these receptors.[2]
- V2 Receptor (Gs-coupled): cAMP accumulation assays are used to measure the activation of the V2 receptor.
- V1b Receptor (Gq-coupled): Intracellular calcium mobilization assays are also suitable for the V1b receptor.

Data Presentation

Table 1: Comparative Receptor Activity of Felypressin

Ligand	Receptor	Parameter	Species	Value	Reference
Felypressin	Vasopressin V1a-R	Vasopressor Activity	Rat	57 IU/mg	[2]
Felypressin	Oxytocin-R	Oxytotic Activity	Rat	1 IU/mg	[2]

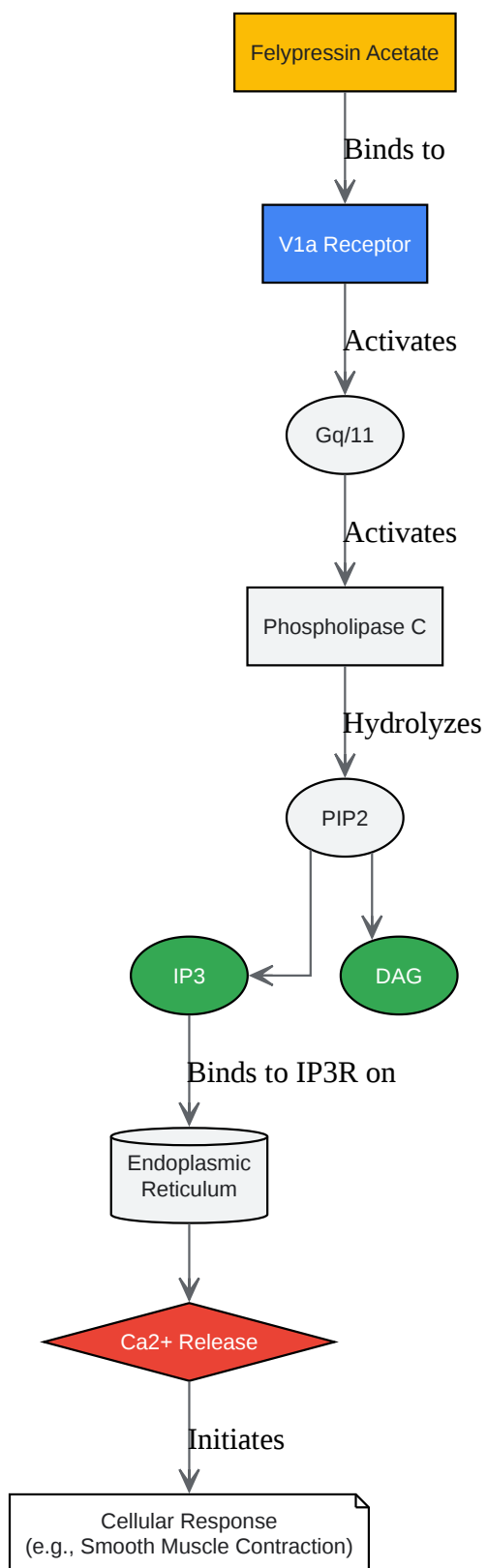
Note: Direct, comparative Ki and EC50 values for **Felypressin Acetate** across all vasopressin and oxytocin receptor subtypes in a single study are not readily available in the public domain. The data above indicates a significantly higher in vivo activity at the V1a receptor compared to the oxytocin receptor. It has been noted that felypressin's binding affinity for the oxytocin receptor is approximately 1,000 times lower than that of oxytocin itself, indicating a weak interaction.[2]

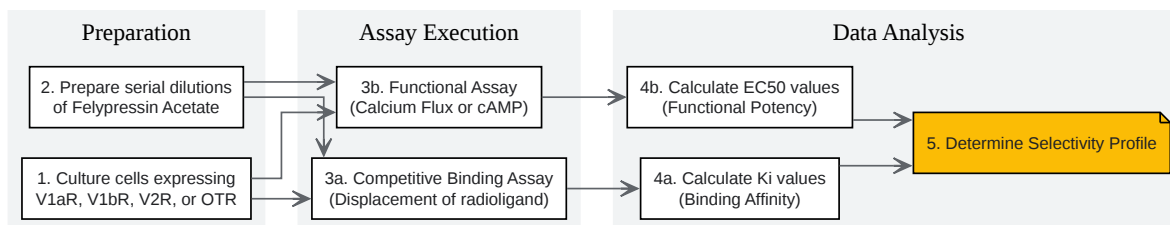
Table 2: In Vitro Potency of Vasopressin Analogues at the Human V1a Receptor

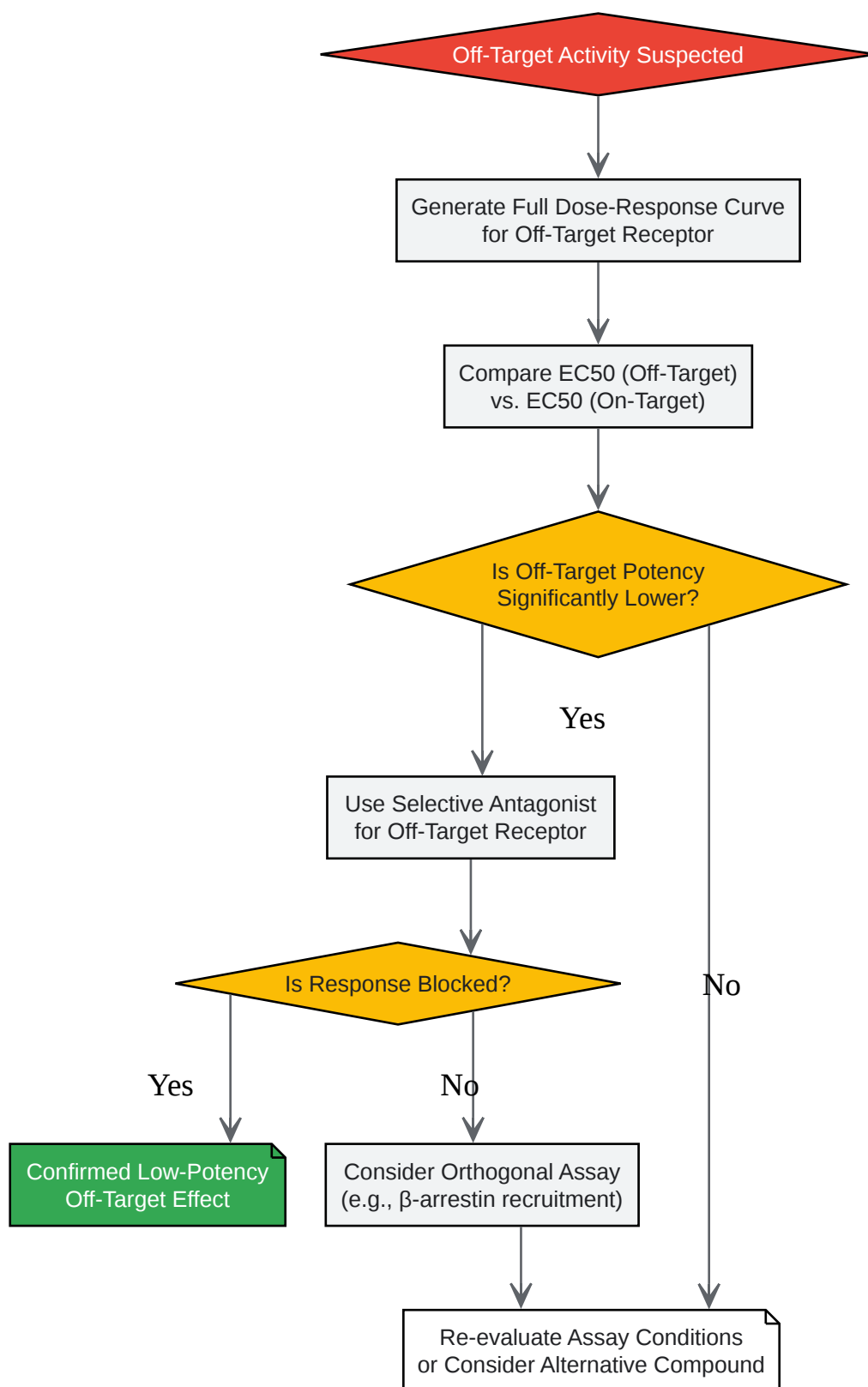
Compound	Receptor	Assay Type	Potency Metric	Value (nM)
Arginine Vasopressin (AVP)	hV1a	Radioligand Binding (Ki)	Ki	1.8
Lysine Vasopressin (LVP)	hV1a	Radioligand Binding (Ki)	Ki	3.5
Arginine Vasopressin (AVP)	hV1a	Calcium Mobilization (EC50)	EC50	0.47
Lysine Vasopressin (LVP)	hV1a	Calcium Mobilization (EC50)	EC50	0.93

Note: Data for Lysine Vasopressin (LVP) is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against the endogenous ligand, Arginine Vasopressin (AVP). This data is derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[5]

Mandatory Visualizations







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